molecular formula C24H21N3O5 B15148506 N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]-4-methoxybenzohydrazide CAS No. 732251-90-0

N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]-4-methoxybenzohydrazide

Cat. No.: B15148506
CAS No.: 732251-90-0
M. Wt: 431.4 g/mol
InChI Key: KYVMFSYZRPBMPD-UHFFFAOYSA-N
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Description

The target compound features a benzohydrazide backbone substituted with a 4-methoxybenzoyl group and a 1,3-benzodioxol-5-ylmethyl-isoindol-3-one moiety. The isoindol-3-one ring introduces rigidity, while the 1,3-benzodioxole group contributes electron-rich aromaticity. The 4-methoxybenzoyl substituent may enhance lipophilicity and influence binding interactions.

Properties

CAS No.

732251-90-0

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1H-isoindol-1-yl]-4-methoxybenzohydrazide

InChI

InChI=1S/C24H21N3O5/c1-30-17-9-7-16(8-10-17)23(28)26-25-22-18-4-2-3-5-19(18)24(29)27(22)13-15-6-11-20-21(12-15)32-14-31-20/h2-12,22,25H,13-14H2,1H3,(H,26,28)

InChI Key

KYVMFSYZRPBMPD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC2C3=CC=CC=C3C(=O)N2CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzohydrazide Derivatives with Substituted Aromatic Groups

Key Structural Features and Differences:
Compound Name/ID Core Structure Substituents/Modifications Key Insights from Evidence
Target Compound Benzohydrazide 4-methoxybenzoyl, isoindol-3-one, 1,3-benzodioxole Rigid isoindol-3-one enhances structural stability; benzodioxole may improve π-π interactions
N'-(Substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide (3a-3b) Benzohydrazide Benzylidene (electron-withdrawing/-donating groups), benzimidazole Benzimidazole improves metabolic stability; substituents on benzylidene modulate electronic properties
(E)-N′-((4-nitro-1H-indol-3-yl)methylene)isonicotinohydrazide (11) Isonicotinohydrazide 4-nitroindole, isonicotinoyl Nitro group increases electrophilicity, potentially enhancing reactivity but reducing solubility
N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4) Benzamide 4-methoxybenzoyl, indane Methoxy group enhances lipophilicity; indane core lacks the rigidity of isoindol-3-one

Discussion :

  • Electronic Effects : The 4-methoxy group in the target compound and B4 likely increases electron density, favoring hydrophobic interactions. In contrast, nitro-substituted analogs (e.g., compound 11 ) exhibit stronger electron-withdrawing effects, which may enhance binding to electron-deficient targets but reduce bioavailability.
  • Heterocyclic Influence : The isoindol-3-one ring in the target compound provides conformational rigidity compared to the flexible indane in B4 or the planar benzimidazole in 3a-3b . This rigidity could improve target selectivity by reducing entropic penalties during binding.

Compounds with 1,3-Benzodioxole or Indole Moieties

Key Structural Features and Differences:
Compound Name/ID Core Structure Substituents/Modifications Key Insights from Evidence
Target Compound Benzohydrazide 1,3-benzodioxole attached via methyl linker Benzodioxole enhances aromatic stacking; methyl linker adds flexibility
3-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-5-methylindolin-2-one Indolin-2-one Benzodioxole linked via oxoethyl chain Hydroxy and methyl groups on indole may influence solubility and steric interactions
N′-(5-Bromo-2-oxoindol-3-yl)pyrazole-carbohydrazide Pyrazole-carbohydrazide Bromoindole, pyrazole Bromine increases molecular weight and halogen bonding potential; pyrazole offers hydrogen-bonding sites

Discussion :

  • Benzodioxole vs. Indole : The benzodioxole group in the target compound and provides electron-rich aromaticity, whereas bromoindole in introduces halogen bonding. The methyl linker in the target compound may offer better spatial orientation compared to the oxoethyl chain in .

Hydrazide Derivatives with Heterocyclic Modifications

Key Structural Features and Differences:
Compound Name/ID Core Structure Substituents/Modifications Key Insights from Evidence
Target Compound Benzohydrazide Isoindol-3-one Rigid isoindol-3-one may reduce metabolic degradation
N’-(2-methoxybenzylidene)pyrrolidine-carbohydrazide (10b) Pyrrolidine-carbohydrazide Methoxybenzylidene, pyrrolidine Pyrrolidine increases solubility; methoxybenzylidene offers planar aromaticity
N-{2-[2-(5-Nitro-2-oxoindol-3-yl)hydrazino]-2-oxoethyl}benzamide Benzamide-hydrazine Nitroindole, benzamide Nitro group may confer redox activity; hydrazine linker adds flexibility

Discussion :

  • Solubility and Stability : The pyrrolidine ring in 10b likely improves water solubility compared to the target compound’s isoindol-3-one. However, the latter’s rigidity could enhance stability in biological environments.

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